molecular formula C9H8N4 B132428 4-(Pyridin-3-yl)pyrimidin-2-amine CAS No. 66521-66-2

4-(Pyridin-3-yl)pyrimidin-2-amine

Cat. No. B132428
CAS RN: 66521-66-2
M. Wt: 172.19 g/mol
InChI Key: LQHQKYWYKPLKCH-UHFFFAOYSA-N
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Description

The compound "4-(Pyridin-3-yl)pyrimidin-2-amine" is a heterocyclic compound that features both pyridine and pyrimidine rings. This structure is of interest due to its potential applications in medicinal chemistry and material science. The pyridine and pyrimidine moieties are known to interact with various biological targets, making derivatives of this compound valuable for drug design and discovery.

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized and their complexation with metal ions was studied . Another study reported the synthesis of (1H-pyridin-4-ylidene)amines, which are structurally related to the compound of interest, as potential antimalarials . Additionally, a novel synthesis of heterocyclic compounds involving a pyridin-2-yl moiety was described, highlighting the versatility of these heterocycles in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Pyridin-3-yl)pyrimidin-2-amine" has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the X-ray crystal structures of zinc complexes with ligands based on the pyrimidine-pyridine scaffold were obtained, providing insights into the coordination behavior of these molecules . The structural characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was also performed using X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of pyrimidine and pyridine derivatives has been explored in various chemical reactions. For instance, the formation of coordination polymers through selective coordination to zinc(II) ions was demonstrated for terpyridine derivatives with a pyrimidin-5-yl substituent . The synthesis of highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones from chloroformylpyrimidine, amines, and aldehydes showcased the potential for constructing complex pyrimidine-containing frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine and pyridine derivatives are influenced by their molecular structure. The antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was studied, and its properties were predicted using computational methods . The role of hydrogen bonding in the conformational stabilization of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and a related (pyrimidin-2-yl) derivative was investigated, highlighting the importance of intramolecular interactions in determining the properties of these compounds .

Scientific Research Applications

Biotransformation and Metabolic Pathways

4-(Pyridin-3-yl)pyrimidin-2-amine has been studied for its biotransformation and metabolic pathways. In research on β-secretase inhibitors, it was found that enzymes like CYP3A4 are responsible for metabolizing compounds with pyridine and pyrimidine rings. An unusual metabolic pathway involving ring-opening and formation of an imidazole ring was discovered in this context (Lindgren et al., 2013).

Antimicrobial Activity

The antimicrobial activity of pyrimidine salts, including derivatives of 4-(Pyridin-3-yl)pyrimidin-2-amine, has been explored. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Mallikarjunaswamy et al., 2013).

Inhibition of Histone Lysine Demethylase

Compounds incorporating 4-(Pyridin-3-yl)pyrimidin-2-amine have been investigated as inhibitors of histone lysine demethylase. These inhibitors are significant for their potential in regulating gene expression and are relevant in cancer research (Bavetsias et al., 2016).

Synthesis of N-Aryl Derivatives

New N-aryl derivatives of 4-(Pyridin-3-yl)pyrimidin-2-amine have been synthesized using palladium-catalyzed Buchwald-Hartwig amination. These derivatives are crucial for preparing various heterocyclic compounds, illustrating the versatility of this chemical structure in synthesis (El-Deeb et al., 2008).

Antiviral Activity

The antiviral activities of chiral derivatives containing 4-(Pyridin-3-yl)pyrimidin-2-yl amine moieties have been studied. Some of these compounds showed significant activity against viruses like tobacco mosaic virus, indicating their potential in antiviral therapy (Bai et al., 2018).

Synthesis of Complex Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics involving 4-(Pyridin-3-yl)pyrimidin-2-amine has been explored for their insecticidal and antibacterial potential. This research underscores the compound's utility in creating bioactive molecules for pest control and antibiotic applications (Deohate & Palaspagar, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQKYWYKPLKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498802
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)pyrimidin-2-amine

CAS RN

66521-66-2
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
SJ Jung, IM El-Deeb, SH Lee - … of the Korean Applied Science and …, 2009 - koreascience.kr
This study is focused on the synthesis of urea and amide derivatives particularly, since the amide moiety is an essential binding group at the binding site. Urea derivatives 3-7 and 13-14 …
Number of citations: 3 koreascience.kr
V Kambappa, GK Chandrashekara… - Chemistry …, 2017 - bmcchem.biomedcentral.com
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives 10(a–f), 12(a–c) and 14(a–c) were synthesized and characterized by …
Number of citations: 6 bmcchem.biomedcentral.com
SJ Jung, JK Lee, KH Choi, SH Lee - Bulletin of the Korean …, 2008 - koreascience.kr
The 2-aminopyrimidine moiety is a well-known structural subunit in a large number of both natural products1 and synthetic compounds with important biological activities. 2-…
Number of citations: 1 koreascience.kr
F Arioli, S Borrelli, F Colombo, F Falchi, I Filippi… - …, 2011 - Wiley Online Library
N‐[2‐Methyl‐5‐(triazol‐1‐yl)phenyl]pyrimidin‐2‐amine derivatives were synthesized and evaluated in vitro for their potential use as inhibitors of Bcr‐Abl. The design is based on the …
IM El-Deeb, SH Lee - Journal of the Korean Applied Science and …, 2008 - koreascience.kr
Although the pyrimidine derivatives were obtained in low yields ranging from 8% to 20%, we reported the successful preparation of N, N-diaryl-pyrimidin-2-amine derivatives starting …
Number of citations: 2 koreascience.kr
EV Koroleva, KN Gusak, ZV Ignatovich… - Russian Journal of …, 2012 - Springer
Acylation of 6-methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine, 4-methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine, and N-[4-(pyridin-3-yl)pyrimidin-2-yl]…
Number of citations: 11 link.springer.com
P Manchanda, B Parshad, A Kumar… - Archiv der …, 2017 - Wiley Online Library
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - Manchanda - 2017 - Archiv der Pharmazie - Wiley …
Number of citations: 5 onlinelibrary.wiley.com
IM El-Deeb, SH Lee - Bioorganic & medicinal chemistry, 2010 - Elsevier
A new series of N-substituted-2-aminopyrimidines based on the ‘4-(pyridin-3-yl)pyrimidin-2-amine’ scaffold of Imatinib has been designed and synthesized. A selected group from the …
Number of citations: 56 www.sciencedirect.com
GK Chandrashekara, CV Kavitha, P Mallu, K Vinaya - chesci.com
A novel series of building blocks consisting of 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1, 3-diamine have been synthesized as potential antiproliferative agents. …
Number of citations: 0 chesci.com
S Bai, S Liu, Y Zhu, J Lu, L Ai… - Journal of Chemical …, 2018 - journals.sagepub.com
An efficient asymmetric synthesis of chiral β-amino acid ester derivatives containing a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety was developed. This catalytic asymmetric Mannich …
Number of citations: 3 journals.sagepub.com

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